molecular formula C26H23BrN4OS B14945432 1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B14945432
M. Wt: 519.5 g/mol
InChI Key: HXVRHOBHQUWGRA-UHFFFAOYSA-N
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Description

1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted pyridines, thiophenes, and pyrroles. Key steps may involve:

    Bromination: Introduction of the bromo group on the pyridine ring.

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Functional Group Interconversion: Conversion of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Green Chemistry: Implementation of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with different functional groups, while substitution reactions could introduce new substituents on the pyridine or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure can be optimized to improve pharmacokinetic properties and target specific diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence. It could also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core structure.

    Pyridine Derivatives: Compounds with a pyridine ring.

    Thiophene Derivatives: Compounds with a thiophene ring.

Uniqueness

What sets 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of these structural elements, which can result in distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H23BrN4OS

Molecular Weight

519.5 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H23BrN4OS/c1-16-8-11-33-24(16)22-18(14-28)25(30-9-4-5-10-30)31(21-7-6-17(27)15-29-21)19-12-26(2,3)13-20(32)23(19)22/h4-11,15,22H,12-13H2,1-3H3

InChI Key

HXVRHOBHQUWGRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=C(C=C4)Br)N5C=CC=C5)C#N

Origin of Product

United States

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